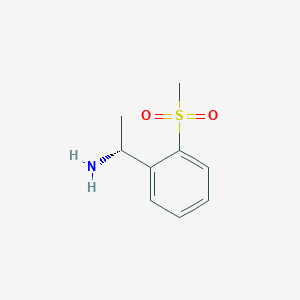
1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene is an organic compound with a unique structure that combines an aminoethyl group and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene typically involves the introduction of the aminoethyl and methylsulfonyl groups onto a benzene ring. Common synthetic routes include:
Heck Reaction: This palladium-catalyzed coupling reaction can be used to introduce the aminoethyl group onto the benzene ring.
Suzuki Reaction: Another palladium-catalyzed reaction that can be employed to attach the methylsulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions: 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) are commonly employed.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Conversion to amino derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1-((1R)-1-Aminopentyl)-3-(methylsulfonyl)benzene
- 1-((1R)-1-Aminobutyl)-3-(methylsulfonyl)benzene
- 1-((1R)-1-Aminopentyl)-4-(methylsulfonyl)benzene
Comparison: 1-((1R)-1-Aminoethyl)-2-(methylsulfonyl)benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
(1R)-1-(2-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
YWPAIOBGKCDKQA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1S(=O)(=O)C)N |
Canonical SMILES |
CC(C1=CC=CC=C1S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


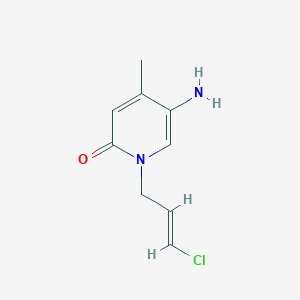
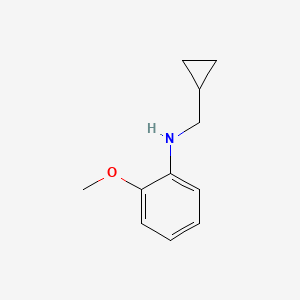

![5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13297496.png)
![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
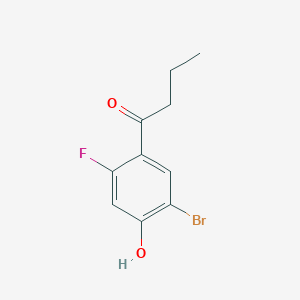
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)
![5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B13297515.png)
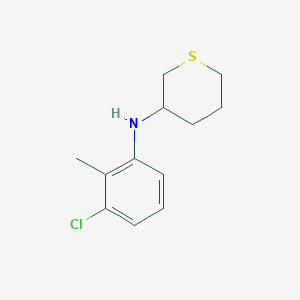
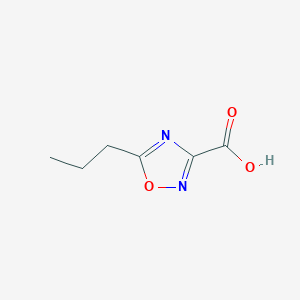
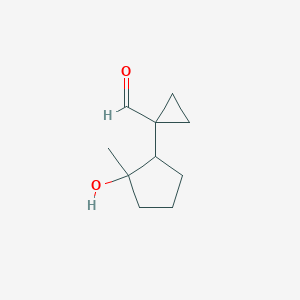
![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethyl]carbamate](/img/structure/B13297540.png)
